molecular formula C7H11NO B116263 1-(1-Propenyl)pyrrolidin-2-one CAS No. 140165-83-9

1-(1-Propenyl)pyrrolidin-2-one

Cat. No. B116263
CAS RN: 140165-83-9
M. Wt: 125.17 g/mol
InChI Key: BFYSJBXFEVRVII-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Propenyl)pyrrolidin-2-one, also known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that has been widely used in scientific research. It belongs to the class of cathinone derivatives, which are structurally similar to amphetamines and cocaine. α-PPP has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.

Mechanism of Action

The exact mechanism of action of α-PPP is still being studied, but it is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of α-PPP include increased heart rate, blood pressure, and body temperature. It can also cause dilated pupils, decreased appetite, and increased alertness. In high doses, it can lead to hallucinations, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

One advantage of using α-PPP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the effects of stimulant drugs on the central nervous system. However, one limitation is that it can be toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research related to α-PPP. One area of interest is the development of new cathinone derivatives with improved safety profiles and therapeutic potential. Another area of interest is the study of the long-term effects of α-PPP on the brain and behavior, particularly in relation to addiction and drug abuse. Additionally, there is a need for more research on the biochemical and physiological effects of α-PPP, as well as its interactions with other drugs and medications.

Synthesis Methods

The synthesis of α-PPP involves the reaction of propiophenone with ammonium acetate and acetic anhydride. This reaction produces α-PPP as a white crystalline powder, which is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of amphetamines and cocaine, and it can increase the release of dopamine and norepinephrine in the brain. This makes it a useful tool for studying the mechanisms of addiction and drug abuse.

properties

CAS RN

140165-83-9

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-[(E)-prop-1-enyl]pyrrolidin-2-one

InChI

InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2,5H,3-4,6H2,1H3/b5-2+

InChI Key

BFYSJBXFEVRVII-GORDUTHDSA-N

Isomeric SMILES

C/C=C/N1CCCC1=O

SMILES

CC=CN1CCCC1=O

Canonical SMILES

CC=CN1CCCC1=O

synonyms

2-Pyrrolidinone,1-(1E)-1-propenyl-(9CI)

Origin of Product

United States

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